Molecular Weight and Thermal Stability: 57.6% Higher MW Drives Higher Melting and Boiling Points vs. 4-Aminophenylacetonitrile
The target compound exhibits a significantly higher molecular weight and markedly elevated thermal transition temperatures compared to 4-aminophenylacetonitrile (CAS 3544-25-0), the simplest structural analog lacking the alpha-phenyl substituent. The molecular weight increases from 132.16 to 208.26 g/mol (+57.6%), while the melting point rises from 42–46 °C to 72 °C (a difference of +26 to +30 °C), and the boiling point increases from 312 °C to 384.6 °C (+72.6 °C) . These shifts are attributable to enhanced π–π stacking interactions between the additional phenyl ring and adjacent aromatic systems in the solid and liquid states [1].
| Evidence Dimension | Molecular weight and thermal transition temperatures |
|---|---|
| Target Compound Data | MW: 208.26 g/mol; mp: 72 °C; bp: 384.6 °C at 760 mmHg |
| Comparator Or Baseline | 4-Aminophenylacetonitrile (CAS 3544-25-0): MW 132.16 g/mol; mp 42–46 °C; bp 312 °C |
| Quantified Difference | MW: +76.10 g/mol (+57.6%); mp: +26 to +30 °C; bp: +72.6 °C |
| Conditions | Standard laboratory conditions; mp and bp measured at atmospheric pressure (760 mmHg) |
Why This Matters
Higher thermal stability directly impacts suitability for high-temperature synthetic transformations and reduces volatility-related losses during processing, which is a critical procurement criterion for intermediates in multi-step pharmaceutical syntheses.
- [1] ChemicalBook. 4-Aminophenylacetonitrile (CAS 3544-25-0) – mp 45–48 °C, bp 312 °C, density 1.4747 (rough estimate). https://www.chemicalbook.cn/CASEN_3544-25-0.htm (accessed 2026-05-07). View Source
